molecular formula C14H15N3O5 B3003503 N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide CAS No. 899754-92-8

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide

Cat. No.: B3003503
CAS No.: 899754-92-8
M. Wt: 305.29
InChI Key: OWGYKMKWQXOIJP-UHFFFAOYSA-N
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Description

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide is an oxalamide derivative characterized by a benzofuran core substituted with a carbamoyl group at the 2-position and a 3-hydroxypropyl chain attached via an oxalamide linkage.

Properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c15-12(19)11-10(8-4-1-2-5-9(8)22-11)17-14(21)13(20)16-6-3-7-18/h1-2,4-5,18H,3,6-7H2,(H2,15,19)(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGYKMKWQXOIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the carbamoyl group and the oxalamide linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide may involve large-scale batch reactors or continuous flow systems. The process optimization focuses on maximizing efficiency, minimizing waste, and ensuring consistent product quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control.

Chemical Reactions Analysis

Types of Reactions

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions vary, but often involve catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For example, derivatives of oxalamides have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

  • A study demonstrated that oxalamide derivatives could inhibit the activity of histone deacetylases (HDACs), which are crucial in cancer progression. The ability to modulate HDAC activity positions this compound as a potential candidate for developing novel anticancer therapies .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in conditions involving the NLRP3 inflammasome pathway. By modulating this pathway, N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide may help in treating chronic inflammatory diseases.

Case Study:

  • Research indicates that similar compounds can reduce the production of pro-inflammatory cytokines, suggesting a mechanism through which they may exert their anti-inflammatory effects .

Enzyme Inhibition

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide has shown promise as an inhibitor of specific enzymes, including certain kinases and phosphatases involved in cellular signaling pathways.

Case Study:

  • Inhibitory assays revealed that this compound could effectively block the activity of protein kinases associated with various diseases, including metabolic disorders and cancers .

Antimicrobial Activity

Research has also explored the antimicrobial properties of oxalamide derivatives, including N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide. These compounds have demonstrated activity against a range of bacteria and fungi, making them potential candidates for new antimicrobial agents.

Case Study:

  • A comparative study showed that oxalamide derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting their utility in addressing antibiotic resistance .

Polymer Chemistry

The unique chemical structure of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide allows it to be utilized in polymer synthesis. It can serve as a monomer or additive to enhance the properties of polymers used in various applications.

Case Study:

  • Experiments demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength, indicating its potential use in developing advanced materials for industrial applications .

Summary and Future Directions

The applications of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide span multiple fields, including medicinal chemistry, biology, and material science. Its potential as an anticancer agent, anti-inflammatory drug, enzyme inhibitor, and antimicrobial agent highlights its versatility.

Future research should focus on:

  • Detailed mechanistic studies to understand how this compound interacts with biological targets.
  • Clinical trials to evaluate its efficacy and safety in humans.
  • Exploration of its use in novel material formulations for enhanced performance.

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer ActivityInhibits HDACs; induces apoptosis
Anti-inflammatory PropertiesModulates NLRP3 inflammasome pathway
Biological ApplicationsEnzyme InhibitionBlocks protein kinases involved in signaling
Antimicrobial ActivityEffective against resistant bacterial strains
Material SciencePolymer ChemistryEnhances thermal stability and mechanical strength

Mechanism of Action

The mechanism by which N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological responses, such as altered cellular signaling or metabolic changes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Functional and Structural Differences

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)
  • Structure : Features a dimethoxybenzyl group (lipophilic) and a pyridylethyl chain (aromatic, basic).
  • Application : Identified as a potent umami flavor agonist via high-throughput screening .
  • Safety: NOEL (No Observed Adverse Effect Level) of 100 mg/kg/day in rats, deemed safe for use in flavorings .
  • Metabolism : Undergoes hydrolysis and oxidation of aromatic/heterocyclic rings, with high metabolic capacity .
  • Comparison : Unlike the target compound, S336 lacks a benzofuran core and hydrophilic carbamoyl/hydroxypropyl groups. Its dimethoxy and pyridyl substituents enhance lipophilicity, favoring flavorant applications, whereas the target’s benzofuran-carbamoyl motif may prioritize hydrogen bonding for bioactivity.
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6)
  • Structure : Adamantane (rigid, lipophilic) and benzyloxy (aromatic) groups.
  • Synthesis : Prepared via reaction of adamantylamine with ethyl chloroformate and benzyloxyamine, purified via silica gel chromatography .
  • Physical Properties : High purity (>90%) confirmed by NMR; adamantane enhances steric bulk and metabolic stability.
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(aryl)oxalamide Derivatives
  • Structure : Electron-withdrawing groups (Cl, CF₃) on the aromatic ring.
  • Properties : High melting points (260–262°C) due to strong intermolecular interactions .
  • Comparison : The target’s carbamoyl group (CONH₂) may similarly increase melting points but with reduced electronegativity compared to Cl/CF₃, affecting binding affinity in biological targets.

Physicochemical Properties

Property Target Compound S336 Compound 6
Core Structure Benzofuran + carbamoyl Dimethoxybenzyl + pyridylethyl Adamantane + benzyloxy
Hydrophilicity Moderate (carbamoyl, hydroxypropyl) Low (dimethoxy, pyridyl) Low (adamantane, benzyloxy)
Melting Point Likely >200°C (estimated) Not reported Not reported
Applications Pharmaceuticals (inferred) Flavor additives Pharmaceutical research

Biological Activity

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(3-hydroxypropyl)oxamide
  • Molecular Formula : C14H15N3O5
  • Molecular Weight : 305.29 g/mol
  • CAS Number : 899754-92-8

Synthesis

The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide typically involves multi-step organic reactions. The process generally starts with the preparation of the benzofuran core, followed by the introduction of the carbamoyl group and oxalamide linkage. Specific catalysts, solvents, and temperature controls are crucial for achieving high yield and purity in these reactions .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their activity.
  • Receptor Modulation : It could modulate receptor activity by interacting with receptor proteins, influencing cellular signaling pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide exhibit promising antimicrobial activity. For instance, derivatives targeting the MurA enzyme have shown significant inhibition against various bacterial strains, including E. coli and Clostridioides difficile. The most potent derivatives exhibited IC50 values ranging from 9.8 to 12.2 μM, demonstrating effective bactericidal properties .

Anticancer Activity

Research into the anticancer potential of related compounds has highlighted their ability to induce apoptosis in cancer cells. These compounds can interfere with cancer cell proliferation by targeting specific signaling pathways associated with cell growth and survival .

Case Studies

  • Inhibition of MurA Enzyme :
    • A study demonstrated that certain derivatives similar to N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide effectively inhibited the MurA enzyme, crucial for peptidoglycan synthesis in bacteria. This inhibition was linked to reduced bacterial growth and viability .
  • Anticancer Mechanisms :
    • In vitro studies have shown that compounds with structural similarities can induce cell cycle arrest and apoptosis in various cancer cell lines. Mechanistic studies revealed that these compounds activate caspase pathways, leading to programmed cell death .

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivityIC50 values for MurA inhibitors ranged from 9.8 to 12.2 μM; effective against E. coli and C. difficile
Anticancer ActivityInduction of apoptosis in cancer cells through caspase activation
Enzyme InteractionPotential inhibition of key enzymes affecting cellular metabolism

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